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molecular formula C9H5Cl2NO B8785094 6,7-Dichloroquinolin-2(1h)-one

6,7-Dichloroquinolin-2(1h)-one

Cat. No. B8785094
M. Wt: 214.04 g/mol
InChI Key: PJQNCNSQIBZTQY-UHFFFAOYSA-N
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Patent
US07749998B2

Procedure details

A mixture of (2E)-N-(3,4-dichlorophenyl)-3-phenyl-2-propenamide (4.0 g, 13.7 mmol) and AlCl3 (9.1 g, 68.5 mmol) was heated slowly until the mixture became liquefied and then subsequently congealed to form a solid cake. Ice was slowly added to break up the hardened material. The mixture was vigorously stirred for 2 h. The precipitate was collected and washed with 2 N HCl solution, water, and ether to obtain a white mixture of product A and B above (2.8 g, 96%), MS (ES) m/e 215 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
9.1 g
Type
reactant
Reaction Step One
[Compound]
Name
product A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:19])/[CH:11]=[CH:12]/C2C=CC=CC=2)[CH:5]=[CH:6][C:7]=1[Cl:8].[Al+3].[Cl-].[Cl-].[Cl-]>>[Cl:8][C:7]1[CH:6]=[C:5]2[C:4](=[CH:3][C:2]=1[Cl:1])[NH:9][C:10](=[O:19])[CH:11]=[CH:12]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(\C=C\C1=CC=CC=C1)=O
Name
Quantity
9.1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
product A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated slowly until the mixture
CUSTOM
Type
CUSTOM
Details
to form a solid cake
ADDITION
Type
ADDITION
Details
Ice was slowly added
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with 2 N HCl solution, water, and ether
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C2C=CC(NC2=CC1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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